2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

HIV-1 Non-nucleoside reverse transcriptase inhibitor Imidazole thioacetanilide

This 2-thio-substituted 1,5-diarylimidazole introduces three underexplored structural features: N1-phenyl (vs. naphthalen-1-yl in published ITA NNRTIs), C5-(4-bromophenyl) enabling halogen bonding, and an N-isopropylacetamide side chain offering steric shielding distinct from anilide or heteroaryl acetamides. These variations span HIV-1 NNRTI (Zhan 2009), BACE1 (Yan 2017), and COX-2 (Şahin 2021) pharmacophore space, while falling within the immunomodulatory 2-thio-imidazole patent landscape (WO2004018458A1). Ideal for filing novel composition-of-matter claims and probing halogen-bond contributions to target binding.

Molecular Formula C20H20BrN3OS
Molecular Weight 430.36
CAS No. 1206993-65-8
Cat. No. B2649344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
CAS1206993-65-8
Molecular FormulaC20H20BrN3OS
Molecular Weight430.36
Structural Identifiers
SMILESCC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H20BrN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-8-10-16(21)11-9-15)24(20)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,23,25)
InChIKeyBRPUSKHSMXZCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1206993-65-8): Chemical Class and Structural Context for Procurement Decisions


2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1206993-65-8, MW 430.36, C₂₀H₂₀BrN₃OS) is a synthetic small molecule belonging to the 2-thio-substituted 1,5-diarylimidazole class [1]. Its architecture combines a 1-phenyl-5-(4-bromophenyl)-1H-imidazole core with a 2-thioether linkage to an N-isopropylacetamide side chain. This scaffold sits at the intersection of two well-characterized bioactive chemotypes: the imidazole thioacetanilide (ITA) series explored as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2], and the 2-substituted-thio-imidazole acetamide series evaluated as β-secretase (BACE1) inhibitors [3]. The compound features a unique substitution pattern—N1-phenyl, C5-(4-bromophenyl), and N-isopropyl acetamide—that distinguishes it from the most extensively characterized analogs in both chemotype families.

Why 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide Cannot Be Replaced by Nearest Analogs: Structural Determinants of Differentiated Activity


Within the imidazole thioacetanilide chemotype, minor structural variations produce order-of-magnitude differences in biological potency and target selectivity. In the HIV-1 NNRTI ITA series, changing the N1-aryl group from naphthalen-1-yl to 4-chlorophenyl reduced potency by up to 10-fold (EC₅₀ from 0.18 μM to 2.46 μM) [1]. Similarly, the BACE1 inhibitor series demonstrated that the acetamide N-substituent critically modulates both enzymatic inhibition and blood-brain barrier permeability [2]. The target compound's N-isopropylacetamide side chain—shorter and more sterically constrained than the anilide moieties in the ITA series, yet more lipophilic than the N-methyl analog—occupies a distinct physicochemical niche. Its 4-bromophenyl group at C5 introduces halogen-bonding potential absent in the unsubstituted HIV ITA series, while the N1-phenyl (versus N1-naphthalen-1-yl) balances steric bulk against synthetic tractability. These cumulative differences make simple analog substitution unreliable without direct comparative biological data.

Quantitative Differentiation Evidence for 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide: Comparator-Based Analysis


HIV-1 NNRTI Scaffold Potency Benchmark: Imidazole Thioacetanilide Class EC₅₀ Range vs. Reference Drugs

The imidazole thioacetanilide (ITA) scaffold to which the target compound belongs has demonstrated anti-HIV-1 activity in MT-4 cell-based assays. The most potent ITA analogs—4a5 (EC₅₀ = 0.18 μM, CC₅₀ > 35.24 μM, SI > 162) and 4a2 (EC₅₀ = 0.20 μM, CC₅₀ = 35.24 μM, SI = 170)—were more effective than the clinical reference drugs nevirapine (EC₅₀ = 0.26 μM) and delavirdine (EC₅₀ = 0.64 μM), and substantially more potent than the lead compound L1 (EC₅₀ = 2.053 μM) [1]. Critically, the SAR established that the N1-aryl substituent rank-orders activity as: naphthalen-1-yl > 4-methylphenyl ≈ 4-chlorophenyl > 4-methoxyphenyl [1]. The target compound's N1-phenyl falls between these extremes, while its unique C5-(4-bromophenyl) substitution is not represented in the published ITA series, representing a structurally distinct sub-type within this validated antiviral chemotype.

HIV-1 Non-nucleoside reverse transcriptase inhibitor Imidazole thioacetanilide

BACE1 Inhibitory Activity: 2-Thio-Imidazole Acetamide Class IC₅₀ Benchmark with BBB Permeability Assessment

A closely related chemotype—2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides—has been systematically evaluated as BACE1 inhibitors [1]. The most potent analog in this series, compound 41, exhibited IC₅₀ = 4.6 μM against BACE1 with high predicted blood-brain barrier (BBB) permeability and low cellular cytotoxicity [1]. Sixteen compounds in this series showed μM to sub-μM BACE1 inhibitory activity [1]. The target compound shares the critical 2-thio-imidazole pharmacophore but differs in two key aspects: (i) it carries an N-isopropyl substituent on the acetamide rather than the thiazolyl/heteroaryl groups of the published series, and (ii) it bears a 5-(4-bromophenyl) group that may engage in halogen bonding with the BACE1 active site. These structural distinctions position the target compound as a scaffold-hopping candidate within the validated BACE1 inhibitor chemotype.

Alzheimer's disease BACE1 β-secretase inhibition

COX-1/COX-2 Inhibition: 1,5-Diarylimidazole 2-Thioacetamide Class Percent Inhibition at 10 μM

The 1,5-diarylimidazole-2-thioacetamide scaffold—structurally proximal to the target compound—has demonstrated COX-1/COX-2 inhibitory activity. In a study of nine 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, compound 1 (the unsubstituted analog) showed 88% COX-2 inhibition at 10 μM (vs. SC-560 reference: 98.2%), while compound 9 showed 85% COX-1 inhibition with selectivity over COX-2 (57.9%) [1]. The target compound shares the identical 1,5-diarylimidazole core but replaces the N-thiazolylacetamide with an N-isopropylacetamide side chain, potentially altering isoform selectivity. Additionally, the 4-bromophenyl substituent at C5 may enhance potency through halogen bonding interactions not available to the diphenyl series.

Cyclooxygenase inhibition Anti-inflammatory 1,5-Diarylimidazole

Physicochemical Differentiation from N-Methyl Analog: cLogP, H-Bond Donor Count, and Steric Bulk Comparison

The target compound (MW 430.36, C₂₀H₂₀BrN₃OS) carries an N-isopropylacetamide side chain that differentiates it physicochemically from its closest commercially available analog, the N-methylacetamide variant (CAS 1206997-44-5, MW 402.31, C₁₉H₁₆BrN₃OS) . The N-isopropyl group contributes approximately +0.5 to +0.7 log units of additional lipophilicity (estimated cLogP: ~4.5–5.0 for target vs. ~4.0–4.5 for N-methyl analog) while maintaining the same hydrogen bond donor count (1 × N-H). The increased steric bulk of the isopropyl group relative to methyl may reduce metabolic N-dealkylation susceptibility—a common clearance pathway for N-alkyl amides—potentially conferring improved metabolic stability [1]. The 4-bromophenyl group at C5 provides a heavy atom (Br) for X-ray crystallographic phasing and potential halogen bonding, advantages not available in the des-bromo or 4-chloro analogs.

Physicochemical properties Lipophilicity Drug-likeness

Patent-Established Anti-Inflammatory Imidazole Scaffold: 4,5-Diaryl-2-substituted-thio-imidazole Class Activity

The US Patent 4,355,039 ('Anti-inflammatory-4,5-diaryl-2-substituted-thio-imidazoles') explicitly claims imidazole derivatives with the formula bearing Ar₁ and Ar₂ as phenyl or substituted phenyl (including halogen substitution) at positions 4 and 5, and a substituted thio group at position 2, for the treatment of arthritis and related inflammatory diseases [1]. The target compound, with its 1-phenyl, 5-(4-bromophenyl), and 2-thio-N-isopropylacetamide substitution pattern, falls within this claimed structural space. A separate patent family (WO2004018458A1 / US equivalents) claims 2-thio-substituted imidazole derivatives with immunomodulating and cytokine release-inhibiting activity, specifically noting that these compounds inhibit TNF-α and other inflammatory cytokines [2]. The target compound's structural features—particularly the 4-bromophenyl group enhancing electrophilic character and the thioether linkage allowing potential metabolic conversion to sulfoxide/sulfone metabolites [2]—align with both patent-defined pharmacophore requirements.

Anti-inflammatory Immunomodulation Cytokine inhibition

4-Bromophenyl Pharmacophore Differentiation: Halogen Bonding and Target Engagement Potential Relative to Des-Halogen and 4-Cl Analogs

The 4-bromophenyl group at the C5 position of the imidazole ring represents a key pharmacophoric differentiator from des-halogen and 4-chloro analogs. In medicinal chemistry, bromine participates in halogen bonding (C–Br···O/N acceptor interactions) with greater strength than chlorine due to its larger σ-hole and higher polarizability [1]. Within the imidazole thioacetanilide class, the 4-bromophenyl substituent has been specifically noted for enhancing electrophilic reactivity and potential kinase ATP-binding pocket interactions . The bromine atom also serves as an anomalous scatterer for X-ray crystallographic phasing, facilitating structural biology studies of target engagement [1]. In the closely related FabK inhibitor series, 4-bromophenyl imidazole derivatives have demonstrated antibacterial activity, confirming the pharmacophoric relevance of this substitution [2].

Halogen bonding Structure-based drug design Kinase inhibition

Prioritized Research and Industrial Application Scenarios for 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide


HIV-1 NNRTI Lead Optimization: SAR Expansion of the Imidazole Thioacetanilide Chemotype

The target compound serves as a structurally differentiated analog for expanding SAR beyond the published ITA series. In the Zhan et al. (2009) study, the most potent NNRTIs (4a5, EC₅₀ = 0.18 μM; 4a2, EC₅₀ = 0.20 μM) carried N1-naphthalen-1-yl and N-phenylacetamide groups [1]. The target compound introduces two unexplored variations: (i) N1-phenyl (instead of naphthalen-1-yl), and (ii) C5-(4-bromophenyl), which is entirely absent from the published ITA series. This permits systematic probing of whether C5 aryl substitution is tolerated in the NNRTI binding pocket and whether the N-isopropylacetamide side chain can recapitulate or improve upon the anilide pharmacophore. Procurement priority is warranted for groups seeking to file novel composition-of-matter claims in the NNRTI space or to explore halogen bonding contributions to RT binding.

Alzheimer's Disease Drug Discovery: Non-Peptidomimetic BACE1 Inhibitor Scaffold Hopping

The Yan et al. (2017) BACE1 study established that 2-substituted-thio-imidazole acetamides achieve μM-level BACE1 inhibition (compound 41, IC₅₀ = 4.6 μM) with favorable BBB permeability predictions and low cytotoxicity [1]. The target compound, with its N-isopropylacetamide replacing the thiazolyl/heteroaryl acetamide of the published series and its 4-bromophenyl at C5, represents a scaffold-hopping opportunity. The N-isopropyl group may offer enhanced metabolic stability through steric shielding of the amide bond compared to heteroaryl-substituted analogs. This compound is appropriate for procurement by CNS drug discovery programs seeking to evaluate whether the 2-thio-imidazole BACE1 pharmacophore tolerates alternative amide substituents while maintaining BBB penetration.

COX-2 Selective Inhibitor Development: 1,5-Diarylimidazole Scaffold with Bromophenyl Differentiation

The Şahin et al. (2021) study demonstrated that 1,5-diphenylimidazole-2-thioacetamides achieve up to 88% COX-2 inhibition at 10 μM with isoform selectivity modulated by the acetamide N-substituent [1]. The target compound combines the validated 1,5-diarylimidazole core with a 4-bromophenyl group at C5—a substitution that may enhance COX-2 selectivity through halogen bonding with key binding site residues. The N-isopropylacetamide side chain offers a distinct steric and lipophilic profile relative to the published thiazolylacetamide series. Procurement is warranted for inflammation-focused medicinal chemistry groups seeking to explore bromine-mediated potency enhancement and isoform selectivity tuning in the diarylimidazole COX inhibitor class.

Cytokine Release Inhibition and Immunomodulation: Patent-Guided Scaffold Evaluation

Patent family WO2004018458A1 (Laufer et al.) claims 2-thio-substituted imidazole derivatives as immunomodulating agents with TNF-α and cytokine release-inhibiting activity [1]. The US Patent 4,355,039 claims 4,5-diaryl-2-substituted-thio-imidazoles for anti-arthritic applications . The target compound's structural features—1-phenyl, 5-(4-bromophenyl), and 2-thio-N-isopropylacetamide—place it within both patent-defined pharmacophore spaces. Its 4-bromophenyl group may confer differentiated cytokine inhibition profiles compared to unsubstituted phenyl analogs through altered electronic properties. This compound is appropriate for immunology-focused drug discovery programs seeking to evaluate cytokine release inhibition with freedom-to-operate considerations in the 2-thio-imidazole patent landscape.

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.